N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE
Description
The compound N-Cyclopropyl-3-[8-Oxo-6-Thioxo-5,8-Dihydro[1,3]Dioxolo[4,5-g]Quinazolin-7(6H)-yl]Propanamide is a quinazolinone derivative characterized by a fused [1,3]dioxolane ring at positions 4,5-g of the quinazolinone core. Key structural features include:
- Thioxo (C=S) group at position 6: May influence redox properties or binding interactions.
- Dioxolane ring: Introduces electron-rich oxygen atoms and ring strain, which could affect solubility and reactivity.
- Propanamide chain: Likely impacts solubility and bioavailability compared to ester or carboxylic acid derivatives.
Quinazolinones are pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-13(16-8-1-2-8)3-4-18-14(20)9-5-11-12(22-7-21-11)6-10(9)17-15(18)23/h5-6,8H,1-4,7H2,(H,16,19)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCQIFORIYIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The cyclopropyl group is then introduced through a subsequent reaction, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinazolinone Analogues with Urea/Thiourea Substituents
Key Compounds : 3-(4-Oxo-2-phenylquinazolin-3(4H)-yl) urea/thiourea derivatives .
Structural Implications :
Quinolone Derivatives with Cyclopropyl Groups
Key Compounds: 1-Cyclopropyl-4-oxo-quinoline-3-carboxylic acid derivatives (e.g., impurities in quinolone antibiotics) .
Structural Implications :
- Quinazolinone vs. quinolone cores: The former lacks the carboxylic acid group critical for quinolones’ DNA gyrase inhibition, suggesting a different mechanism of action.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Key Compounds: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazopyridine-5,6-dicarboxylate .
Structural Implications :
- Ester groups () vs. amide (target): Esters are more prone to hydrolysis, whereas amides offer metabolic stability.
Research Findings and Implications
Activity Prediction: While quinazolinones in exhibit antibacterial effects, the target’s dioxolane and thioxo groups could modulate activity against resistant strains or alter selectivity.
Solubility : The propanamide chain may improve aqueous solubility compared to ester derivatives () but reduce it relative to carboxylic acids ().
Synthetic Challenges: Fusion of the dioxolane ring to quinazolinone may necessitate stringent conditions to avoid side reactions, as seen in similar heterocycle syntheses .
Limitations
- No direct biological or spectroscopic data for the target compound are available in the provided evidence, limiting activity correlations.
- Comparisons rely on structural extrapolation and known pharmacophores.
Biological Activity
N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core structure that is known for its diverse biological activities. The presence of the cyclopropyl group and thioxo moiety contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been noted that compounds with similar structures often act as inhibitors of kinases involved in cell proliferation and survival pathways.
Anticancer Activity
Research indicates that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinazolinone Derivative A | MCF-7 (Breast Cancer) | 5.70 - 8.10 |
| Quinazolinone Derivative B | HCT-116 (Colon Cancer) | 2.90 - 6.40 |
These results suggest that N-CYCLOPROPYL-3-[8-OXO-6-THIOXO...] may possess comparable efficacy in inhibiting cancer cell growth.
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown promise in antiparasitic activity. For example, related compounds demonstrated significant inhibition of Plasmodium falciparum growth with IC50 values around 199 nM, suggesting potential for further development as antimalarial agents .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of quinazolinone derivatives against HCT-116 and MCF-7 cell lines. The findings indicated that the incorporation of specific substituents enhanced the cytotoxicity of these compounds. For instance:
- Compound 13 exhibited an IC50 value of approximately 5.40 µM against HCT-116 cells and was found to induce G1 phase arrest and apoptosis through flow cytometry analysis .
Study on Antiparasitic Activity
Another study focused on the structural modifications of quinazolinone derivatives to optimize their antiplasmodial activity. The results indicated that certain modifications led to increased potency against erythrocytic forms of Plasmodium falciparum .
Safety Profile
Preliminary evaluations suggest that derivatives based on quinazolinone exhibit favorable safety profiles with minimal toxicity observed in non-cancerous cell lines during initial screenings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
